molecular formula C6H3BrClNO B572354 3-Bromo-4-chloropicolinaldehyde CAS No. 1289031-51-1

3-Bromo-4-chloropicolinaldehyde

Cat. No.: B572354
CAS No.: 1289031-51-1
M. Wt: 220.45
InChI Key: JGTMXKVAZSRJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloropicolinaldehyde is a high-purity chemical building block designed for advanced research and development. This multifunctional compound integrates a picolinaldehyde core with strategically positioned bromo and chloro substituents, making it a valuable intermediate for constructing complex molecules. Its primary research value lies in its application in Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, where the bromine atom can be selectively functionalized to form biaryl systems. The aldehyde group serves as a key handle for further derivatization, readily undergoing condensation reactions to form Schiff bases, which are crucial ligands in coordination chemistry and possess significant pharmacological potential. It can also be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in heterocyclic and medicinal chemistry. This reagent is particularly useful in the synthesis of ligands for metal complexes and in the development of novel pharmaceutical candidates, especially within the kinase inhibitor domain. The electron-deficient pyridine ring enhances the compound's role in creating materials with specific electronic properties for organic electronics. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMXKVAZSRJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Chloropicolinaldehyde

Regioselective Halogenation Strategies on Pyridine (B92270) Scaffolds

The introduction of halogen atoms at specific positions on a pyridine ring is a cornerstone of synthesizing complex heterocyclic compounds. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution, necessitating the development of specialized techniques. nih.gov

Challenges and Advances in 3-Selective Halogenation of Pyridines

Direct halogenation of the pyridine ring often leads to a mixture of products due to the competing reactivity of different positions. Electrophilic aromatic substitution on pyridine is an electronically mismatched process that typically requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids with elemental halides. nsf.govnih.govchemrxiv.org While these methods tend to favor 3-substitution, they often result in regioisomeric mixtures and have limited substrate scope. nih.govchemrxiv.org

A significant advancement in achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing strategy. nsf.govchemrxiv.org This approach temporarily transforms the electron-deficient pyridine into a more reactive, polarized alkene series, allowing for highly regioselective halogenation under milder conditions. nsf.govchemrxiv.org

Halogenation via Zincke Imine Intermediates

A powerful method for achieving 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. nsf.govchemrxiv.orgalfa-chemistry.com This strategy circumvents the challenges of direct electrophilic halogenation of the electron-deficient pyridine ring. The process begins with the ring-opening of the pyridine to form an acyclic azatriene intermediate, also known as a Zincke imine. nsf.govnih.gov This intermediate behaves like a series of polarized alkenes, making it susceptible to electrophilic substitution. nsf.govalfa-chemistry.com

The reaction sequence involves:

Pyridine N-activation and Ring Opening: To overcome the high activation barrier for ring opening, especially with substituted pyridines, N-triflylpyridinium (NTf-pyridinium) salts are formed. These reactive intermediates are generated at low temperatures and readily undergo ring opening. nsf.govnih.gov

Regioselective Halogenation: The resulting Zincke imine undergoes highly regioselective halogenation with reagents like N-halosuccinimides (NXS). nsf.govchemrxiv.org For chlorination and bromination, the regioselectivity is determined by an irreversible carbon-halogen bond-forming step. In the case of iodination, the bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. nsf.govnih.gov

Ring Closure: The halogenated intermediate is then cyclized to reform the pyridine ring, yielding the 3-halopyridine derivative. nsf.govalfa-chemistry.com

This one-pot protocol has been shown to be effective for a diverse range of substituted pyridines and is even applicable to the late-stage halogenation of complex molecules. nsf.govchemrxiv.org

Regioselective Halogenation of Activated Pyridines with N-Halosuccinimides

The halogenation of pyridines can be directed by the presence of activating groups on the ring. For instance, pyridines bearing electron-donating groups such as amino, hydroxy, or methoxy (B1213986) substituents can be regioselectively halogenated under mild conditions using N-halosuccinimides (NXS), particularly N-bromosuccinimide (NBS). thieme-connect.de The reactivity of these activated pyridines follows the order of amino > hydroxy > methoxy. thieme-connect.de

The regioselectivity of the bromination is influenced by the position of the activating group. thieme-connect.de For example, 2-substituted pyridines often exhibit higher regioselectivity compared to their 3-substituted counterparts. thieme-connect.de In many instances, monobrominated products can be obtained in high yields. Furthermore, hydroxy and amino pyridines can be dibrominated with the use of two equivalents of NBS. thieme-connect.de Palladium-catalyzed ortho-halogenation of acetanilides with N-halosuccinimides has also been reported as an efficient method. beilstein-journals.org

Oxidative Halodeboronation Approaches for Aryl Aldehydes and Phenyl Pyridines

A modern and efficient strategy for the regioselective introduction of halogens involves oxidative halodeboronation. chemrxiv.orgrsc.org This method is particularly useful for the ortho-halogenation of N-aryl amides and ureas and has been extended to aryl aldehydes and phenyl pyridines. researchgate.netresearchgate.net The process leverages the reactivity of boron to direct the halogenation to a specific position, overcoming the inherent reactivity patterns of the aromatic ring. chemrxiv.orgrsc.org

The general approach involves an initial carbonyl-directed or nitrogen-directed C-H borylation of the aromatic ring. gu.segu.se The resulting boronic acid derivative then undergoes a halodeboronation reaction, where the carbon-boron bond is cleaved and replaced with a carbon-halogen bond. chemrxiv.orgrsc.org This two-step sequence allows for the precise installation of a halogen at a position that might be difficult to access through direct halogenation methods. researchgate.net This technique offers a practical and scalable solution for synthesizing halogenated N-heteroarenes under mild, metal-free conditions. chemrxiv.orgrsc.orggu.se

Considerations for Halogenation of Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates for the regioselective halogenation of the pyridine ring, particularly at the 2- and 4-positions. nih.govnih.gov The N-oxide group activates the ring towards electrophilic attack and directs incoming substituents. Halogenation of pyridine N-oxides can be achieved using various reagents like phosphorus oxyhalides (POX₃), thionyl chloride (SOCl₂), or phosgene. acs.org This approach is attractive due to the ease of N-oxide preparation, functional group tolerance of the oxidation reaction, and the crystallinity of many pyridine N-oxides. acs.org

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions provides practical access to various 2-halo-substituted pyridines. nih.govacs.org The C2/C6 regioselectivity is generally excellent, with the halogen being incorporated at the more electron-deficient side of the ring. researchgate.net The process often involves activation of the N-oxide with a reagent like oxalyl chloride, followed by nucleophilic attack of the halide. researchgate.netresearchgate.net

Functional Group Interconversion Pathways to the Picolinaldehyde Moiety

The transformation of existing functional groups into an aldehyde is a key step in the synthesis of picolinaldehydes. imperial.ac.uksolubilityofthings.comnumberanalytics.com This process, known as functional group interconversion (FGI), allows for the strategic introduction of the aldehyde moiety at a late stage of the synthesis.

Common precursors for aldehydes include primary alcohols, which can be oxidized using a variety of reagents. solubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often employed to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid. solubilityofthings.com Another approach involves the reduction of carboxylic acid derivatives. For example, esters can be reduced to aldehydes, although this often requires careful selection of the reducing agent to avoid further reduction to the alcohol. imperial.ac.uk

The Hantzsch pyridine synthesis offers a route to substituted pyridines, which can then be further functionalized. fiveable.me This multicomponent reaction condenses an aldehyde or ketone, ammonia, and a β-keto ester to form a dihydropyridine, which is then oxidized to the corresponding pyridine. fiveable.me While this method primarily builds the pyridine ring, the substituents introduced can be subsequently converted to an aldehyde.

The interconversion of functional groups is a fundamental concept in organic synthesis, enabling the construction of complex molecules like 3-Bromo-4-chloropicolinaldehyde through a series of well-defined and controlled chemical transformations. numberanalytics.comub.edu

Interactive Data Table: Halogenation of Pyridines

SubstrateReagent(s)Product(s)Yield (%)Reference
2-PhenylpyridineNIS, TFA, MeCN2-(Iodophenyl)pyridineHigh nih.gov
2-PhenylpyridineNBS, TFA, MeCN2-(Bromophenyl)pyridineHigh nih.gov
N-(p-tolyl)acetamideNIS, Pd(OAc)₂, PTSAortho-Iodinated acetanilide87 beilstein-journals.org
3,5-Disubstituted pyridinePhosphine I, Tf₂O, then Cl⁻Chlorinated pyridineEffective nih.gov
Pyridine N-oxideOxalyl chloride, then halide2-HalopyridineHigh researchgate.net
2-AminopyridineNBSMonobrominated aminopyridineHigh thieme-connect.de

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The application of green chemistry principles to the synthesis of halogenated pyridines aims to reduce the environmental impact of chemical processes. This involves developing safer reactions, minimizing waste, and using resources more efficiently. These principles guide the innovation of new synthetic routes that are more sustainable than traditional methods, which often rely on harsh conditions and hazardous reagents. acs.orgwikipedia.org

Development of Environmentally Benign Chlorination Methodologies

Traditional chlorination methods for aromatic compounds often involve harsh conditions and poor regioselectivity. acs.org In response, significant research has focused on creating greener, more selective chlorination protocols for pyridine and related heterocyclic systems.

One such development is the use of chloramine-T as a chlorinating agent for imidazo[1,2-a]pyridines. This method is notable for being operationally simple, low-cost, and effective at room temperature under solvent-free conditions, often eliminating the need for chromatographic purification. acs.orgnih.gov The reactions proceed quickly, tolerate a variety of functional groups, and can be performed in open air, representing a significant green advancement. acs.orgnih.govnih.gov

Another approach involves the use of phosphorus oxychloride (POCl₃) without a solvent for the large-scale chlorination of hydroxypyridines. This method has demonstrated high yields (90% or more) for various pyridine substrates on a half-mole scale. mdpi.com The products, typically solids, can be isolated simply by filtration after quenching the reaction with water. mdpi.com These methodologies avoid the use of hazardous solvents and reduce waste, aligning with the core tenets of green chemistry.

Table 1: Comparison of Environmentally Benign Chlorination Methods for Pyridine Derivatives

Method Reagent Conditions Scale Yield Reference
Chlorination Chloramine-T Room Temp, Solvent-Free 0.5 mmol Good to High acs.orgnih.gov

Aqueous Medium and Solvent-Free Reaction Conditions for Halogenation

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. acs.org To this end, performing reactions in aqueous media or under solvent-free conditions has become a highly attractive strategy in the synthesis of halogenated heterocycles.

Solvent-free, or "neat," reactions offer numerous advantages, including reduced pollution, cost-effectiveness, easier purification, and often, increased reaction rates with lower energy consumption. acs.org A facile and rapid metal-free regioselective halogenation of imidazo[1,2-a]pyridine (B132010) has been achieved by simply grinding the reactants with hypervalent iodine reagents and alkali metal salts. thieme-connect.com This mechanochemical approach avoids bulk solvents entirely. Similarly, the use of chloramine-T for chlorination can be performed under neat conditions, yielding C-3 chloro-substituted imidazo[1,2-a]pyridines in good yields within a very short time at room temperature. acs.orgnih.gov

While a completely solvent-free system is ideal, water is an excellent green solvent alternative. Research has explored halogenation reactions in aqueous media, contributing to safer and more environmentally friendly protocols. acs.org These approaches are critical for reducing the chemical industry's reliance on hazardous organic solvents.

Atom Economy and Waste Minimization in Halopyridine Synthesis

The concept of atom economy, developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.orgnumberanalytics.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process, thereby minimizing waste. acs.org A reaction with 100% atom economy produces no byproducts, in principle. acs.org

In the context of halopyridine synthesis, achieving high atom economy requires a shift away from classical methods that use stoichiometric reagents that are not incorporated into the final molecule. epa.gov For example, addition reactions and rearrangements are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. wikipedia.org

Improving atom economy is crucial for the synthesis of fine chemicals and pharmaceuticals, where complex multi-step syntheses can generate significant waste. wikipedia.org By carefully selecting starting materials and employing catalytic reactions, chemists can design more sustainable pathways to valuable halopyridine intermediates. acs.orgwikipedia.org This principle forces a critical evaluation of synthetic efficiency beyond just chemical yield, focusing on the prevention of waste at its source. acs.orgepa.gov

Metal-Free Visible-Light Photoredox Approaches for Picolinaldehyde Synthesis

A novel and sustainable method for the synthesis of polysubstituted picolinaldehydes has been developed using metal-free, visible-light-enabled photoredox catalysis. acs.orgorganic-chemistry.orgnih.gov This approach represents a significant advancement in green chemistry, as it avoids the use of heavy metal catalysts and harsh oxidants. acs.orgresearchgate.net

The methodology involves a tandem reaction sequence beginning with a biomimetic aza-6π electrocyclization to construct the pyridine ring, followed by a Minisci-type reaction for direct C–H formylation to introduce the aldehyde group. acs.orgnih.gov Both reactions proceed at room temperature under an air atmosphere, using visible light as the sole energy source. acs.org This process demonstrates high efficacy and tolerates a wide range of functional groups, including halogens. organic-chemistry.org

This strategy offers high atom and step economy, providing a direct route to complex picolinaldehydes from readily available starting materials. acs.org The ability to perform selective C-H functionalization under such mild and environmentally benign conditions is a pivotal development for organic and medicinal chemistry. acs.orgnih.gov

Table 2: Features of Metal-Free Photoredox Synthesis of Picolinaldehydes

Feature Description Reference
Catalysis Metal-free, organic photocatalyst (e.g., benzophenone) organic-chemistry.org
Energy Source Visible light acs.org
Conditions Room temperature, air atmosphere acs.org
Reaction Type Tandem aza-6π electrocyclization and Minisci-type formylation acs.orgnih.gov

| Advantages | High atom economy, high selectivity, broad functional group tolerance, sustainable | acs.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloropicolinaldehyde

Reactivity of the Pyridine (B92270) Halogen Substituents

The synthetic utility of 3-bromo-4-chloropicolinaldehyde is largely defined by the distinct reactivity of its two halogen substituents. The pyridine ring, being electron-deficient, is predisposed to certain reaction pathways, and this innate characteristic is further modulated by the specific placement of the bromo and chloro groups, as well as the activating effect of the picolinaldehyde moiety. The primary avenues for the selective functionalization of this molecule are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, each favoring a different reaction site.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated, electron-deficient heterocyclic systems like pyridine. youtube.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism. Initially, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. pearson.com The stability of the Meisenheimer intermediate is a decisive factor in the reaction's feasibility and rate.

The regioselectivity of SNAr reactions on the pyridine ring is profoundly influenced by the position of the halogen substituent relative to the ring's nitrogen atom. Halogens located at the C2 (ortho) and C4 (para) positions are significantly more activated towards nucleophilic attack than those at the C3 (meta) position. wikipedia.orgsci-hub.se This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the C2 or C4 positions. youtube.com

In the case of this compound, the chlorine atom is at the C4 position and the bromine atom is at the C3 position. A nucleophilic attack at C4 allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction. Conversely, an attack at the C3 position does not permit such direct delocalization onto the nitrogen, leading to a less stable intermediate and a significantly slower reaction rate. youtube.com Consequently, SNAr reactions are strongly favored at the C4 position, leading to the selective displacement of the chloride ion.

The presence of strong electron-withdrawing groups (EWGs) is generally a prerequisite for facile SNAr reactions, as they are essential for stabilizing the anionic Meisenheimer intermediate. nih.govwikipedia.org In this compound, the aldehyde group (-CHO) at the C2 position functions as a potent EWG.

This aldehyde group works in concert with the ring nitrogen to further decrease the energy of the transition state leading to the Meisenheimer complex. This stabilization is most pronounced for nucleophilic attack at the C4 position, which is para to the nitrogen and ortho to the aldehyde. This synergistic effect further enhances the electrophilicity of the C4 position, making the substitution of the C4-chloro substituent the overwhelmingly preferred SNAr pathway.

The following interactive table summarizes the factors influencing SNAr reactivity at the C3 and C4 positions of this compound.

PositionHalogenActivating FactorsStability of Meisenheimer IntermediateExpected SNAr Reactivity
C4 Chlorine• Para to ring nitrogen• Ortho to C2-aldehyde groupHigh (Negative charge delocalized onto both the ring nitrogen and the aldehyde group)High
C3 Bromine• Meta to ring nitrogen• Ortho to C2-aldehyde groupLow (No direct resonance stabilization of negative charge by the ring nitrogen)Low

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions provide a complementary strategy to SNAr for functionalizing dihalogenated pyridines, often with orthogonal selectivity. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. mdpi.comnih.gov

A key principle governing the selectivity of palladium-catalyzed cross-coupling reactions is the relative reactivity of the carbon-halogen bonds. This reactivity is primarily dictated by the bond dissociation energies, which follow the trend C-I > C-Br > C-Cl > C-F. nih.gov This predictable reactivity hierarchy allows for the selective functionalization of polyhalogenated substrates. rsc.org

For this compound, the C-Br bond at the C3 position is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond at the C4 position. nih.gov This allows for selective cross-coupling reactions, such as the Suzuki-Miyaura reaction, to be performed at the C3 position, leaving the C4-chloro group available for subsequent transformations. rsc.org This chemoselectivity is opposite to that observed in SNAr reactions, enabling a powerful and flexible strategy for sequential, site-specific derivatization of the pyridine core.

The success and selectivity of palladium-catalyzed cross-couplings are heavily dependent on the catalyst system, particularly the nature of the ancillary ligands. The design of ligands, especially bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has been crucial for achieving high efficiency and selectivity in the coupling of challenging substrates like heteroaryl chlorides. nih.govresearchgate.netnsf.gov

To achieve selective coupling at the C-Br bond of this compound, a catalyst system can be chosen that readily facilitates the oxidative addition of C-Br bonds while being insufficiently reactive to cleave the more robust C-Cl bond under the same conditions. Conversely, activating the C-Cl bond for a subsequent coupling reaction typically requires more active catalyst systems, often employing specialized, sterically demanding ligands that promote the challenging oxidative addition step. nsf.gov This ligand-controlled reactivity allows chemists to fine-tune the reaction conditions to target specific halogen sites, further expanding the synthetic possibilities. nih.govacs.org

This table outlines the expected regioselectivity for the primary reaction pathways of this compound.

Reaction TypeFavored Reactive PositionDisplaced HalogenMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) C4ChlorineElectronic activation by para ring nitrogen and ortho aldehyde group leads to a highly stabilized Meisenheimer intermediate. youtube.comwikipedia.org
Palladium-Catalyzed Cross-Coupling C3BromineLower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates preferential oxidative addition of the palladium catalyst. nih.govrsc.org

Reactivity of the Picolinaldehyde Moiety

The picolinaldehyde moiety is characterized by the presence of an aldehyde group directly attached to a pyridine ring. This arrangement gives rise to a unique reactivity profile, influenced by the interplay between the electron-withdrawing nature of the pyridine ring and the reactivity of the formyl group.

Aldehyde Condensation and Derivatization Reactions

The aldehyde group of this compound is expected to undergo typical condensation and derivatization reactions, such as the formation of imines (Schiff bases), aldol-type additions, and other related transformations. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing effects of the bromo and chloro substituents on the pyridine ring, making it more susceptible to nucleophilic attack.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized transformation in organic synthesis. chemicalbook.comsrinichem.com This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comnih.gov

While no specific examples of Schiff base formation with this compound are documented in the reviewed literature, it is anticipated to react readily with primary amines to form the corresponding imines. The general mechanism for this reaction is outlined below:

Mechanism of Imine Formation

Step Description
1. Nucleophilic Attack The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
2. Proton Transfer A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
3. Protonation of Hydroxyl Group The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).
4. Elimination of Water The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).
5. Deprotonation A base (often the solvent or another amine molecule) removes the proton from the nitrogen to yield the neutral imine product.

The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic. chemicalbook.com At low pH, the amine nucleophile is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. chemicalbook.com

The synthesis of Schiff bases from halogenated aromatic aldehydes is a well-established process. For instance, 3,5-dichlorosalicylaldehyde (B181256) has been reacted with 4-bromoaniline (B143363) in ethanol (B145695) with a catalytic amount of acetic acid to form the corresponding Schiff base. alchempharmtech.com It is expected that this compound would undergo similar reactions.

A notable reaction involving aldehydes and pyridines is the reductive coupling of alkenylpyridines with aldehydes. A visible light photoredox-catalyzed β-selective reductive coupling has been reported, which proceeds via a synergistic Lewis acid/photoredox catalytic system. unibo.itchemimpex.com This reaction involves the single-electron transfer (SET) reduction of an aldehyde to a ketyl radical, which then adds to a Lewis acid-activated alkenylpyridine. unibo.itchemimpex.com

Although this compound has not been specifically reported as a substrate in this reaction, its aldehyde functionality suggests it could potentially participate in such transformations. The electron-withdrawing nature of the halogenated pyridine ring might influence the reduction potential of the aldehyde and the subsequent radical addition.

General Scheme for Reductive Coupling of Alkenylpyridines with Aldehydes

Reactants Catalyst System Key Intermediate Product Type

Deprotonative Coupling of Pyridines with Aldehydes

While specific examples involving this compound are not available, deprotonative coupling reactions represent a plausible pathway for the functionalization of picolinaldehyde derivatives. This type of reaction typically involves the deprotonation of a C-H bond on the pyridine ring, followed by the addition of the resulting organometallic species to an aldehyde. The presence of the aldehyde group on the pyridine ring in this compound would likely necessitate a protection strategy for the aldehyde to prevent self-condensation or other side reactions during the deprotonation step.

Intramolecular Pyridine-Aldehyde Cyclization Phenomena

Intramolecular reactions between a pyridine nitrogen and an aldehyde group on an appended side chain can lead to the formation of cyclic structures. A reversible, pH-dependent intramolecular cyclization has been observed where a dipicolylamine (DPA) attached to an aldehyde moiety cyclizes to form a pyridinium-fused heterocycle. masterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction is driven by the nucleophilic attack of the pyridine nitrogen on the aldehyde carbon. masterorganicchemistry.comnih.gov

Under acidic conditions, the equilibrium favors the formation of the cyclized, fused-ring heterocycle. masterorganicchemistry.comorganic-chemistry.orgnih.gov Conversely, under basic conditions, the ring-opened aldehyde form is the major species. masterorganicchemistry.comorganic-chemistry.orgnih.gov While this specific reaction involves a DPA scaffold, it demonstrates the potential for intramolecular cyclization in systems containing both a pyridine and an aldehyde. For a derivative of this compound to undergo such a cyclization, it would need to be modified with a suitable linker that brings the aldehyde and pyridine nitrogen into proximity for an intramolecular reaction.

pH-Dependent Equilibrium in Pyridine-Aldehyde Cyclization

Condition Predominant Species
Acidic pH Cyclized Pyridinium-fused Heterocycle

Photochemical Transformations Involving Aldehyde Groups

Aromatic aldehydes can act as initiators for various photochemical transformations. bldpharm.com The photophysical properties of aldehydes allow them to absorb light and promote reactions, often involving radical intermediates. bldpharm.com While specific photochemical studies on this compound are not documented, the general reactivity of aromatic aldehydes suggests potential for such transformations.

Furthermore, photochemical methods for the functionalization of pyridines have been developed. For instance, a photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. chemicalbook.comnih.gov This reaction proceeds via pyridinyl radicals generated from the single-electron reduction of pyridinium (B92312) ions. chemicalbook.comnih.gov The presence of halogen substituents on the pyridine ring can influence the regioselectivity of these radical additions. chemicalbook.com It is plausible that this compound could undergo photochemical reactions, either initiated by its aldehyde group or through transformations involving the halogenated pyridine ring.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloropicolinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the absence of experimental data, a theoretical estimation of the NMR spectra can be made based on known chemical shifts for similar pyridine (B92270) aldehyde derivatives.

¹H and ¹³C NMR Characterization of Pyridine Aldehyde Derivatives

For a compound like 3-Bromo-4-chloropicolinaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton and the two remaining aromatic protons on the pyridine ring. The aldehyde proton (CHO) typically resonates in the downfield region, generally between δ 9.8 and 10.2 ppm. The chemical shifts of the pyridine ring protons would be influenced by the positions of the bromo and chloro substituents.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield. The carbons of the pyridine ring would show six distinct signals, with their chemical shifts influenced by the attached halogens and the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (CHO) 9.8 - 10.2 -
Pyridine Ring Protons 7.5 - 8.5 -
Aldehyde Carbon (CHO) - ~190
Pyridine Ring Carbons - 120 - 160

Note: These are estimated values based on analogous compounds and have not been experimentally verified for this compound.

Advanced 2D NMR Techniques for Elucidating Connectivity and Stereochemistry

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. COSY spectra would reveal the coupling between adjacent protons on the pyridine ring. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show longer-range correlations between protons and carbons, confirming the substitution pattern of the bromine and chlorine atoms on the pyridine ring. However, no such 2D NMR data has been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, which can be definitively determined by single-crystal X-ray diffraction, remains unknown as no crystallographic studies have been reported.

Analysis of Molecular Conformation and Bond Parameters

An X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This would reveal the planarity of the pyridine ring and the orientation of the aldehyde group relative to the ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Furthermore, crystallographic data would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding (potentially involving the aldehyde oxygen), and π-π stacking between the pyridine rings. These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₆H₃BrClNO). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks corresponding to the different isotopes of these halogens.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Expected fragmentation pathways for picolinaldehyde derivatives include the loss of the aldehyde group (CHO), as well as the cleavage of the carbon-halogen bonds. Analysis of these fragment ions would help to confirm the identity and substitution pattern of the compound. Without experimental data, a detailed fragmentation table cannot be constructed.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Chloropicolinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 3-Bromo-4-chloropicolinaldehyde, from its equilibrium geometry to its vibrational modes. Such calculations typically employ a functional, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to solve the Schrödinger equation approximately. cam.ac.ukresearchgate.net

Geometry Optimization and Energy Minimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. cam.ac.uk

For this compound, the optimized geometry is expected to feature a planar pyridine (B92270) ring, a common characteristic of aromatic systems. The substituents—bromine, chlorine, and the aldehyde group—will have specific spatial orientations relative to the ring. The aldehyde group (-CHO) itself is planar, but its rotation relative to the pyridine ring is a key parameter determined during optimization. The final, energy-minimized structure represents the molecule's most probable conformation in the gas phase. This optimized geometry is the foundation for all subsequent property calculations.

Based on studies of similar substituted pyridines and aromatic aldehydes, a representative set of optimized structural parameters can be predicted. researchgate.netmdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å / °)
Bond Lengths (Å)C-Br~1.89
C-Cl~1.74
C=O~1.21
C-C (ring)~1.39 - 1.40
C-N (ring)~1.33 - 1.34
C-CHO~1.48
Bond Angles (°)C-C-Br~121
C-C-Cl~120
O=C-H~120
C(ring)-C-O~124

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov The theoretical spectrum is crucial for assigning the bands in an experimental spectrum to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.netresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental ones due to the approximations inherent in the method and the neglect of anharmonicity. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. nih.gov For this compound, characteristic frequencies would include the C=O stretch of the aldehyde, C-Br and C-Cl stretches, and various vibrations of the pyridine ring. Isotopic substitution, for instance replacing hydrogen with deuterium, can be modeled to observe shifts in vibrational frequencies, aiding in the definitive assignment of spectral bands. libretexts.orgcrystalsolutions.eu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm-1, Scaled)
C-H stretch (ring)Aromatic C-H3100 - 3000
C-H stretch (aldehyde)Aldehyde C-H2900 - 2800
C=O stretchAldehyde C=O1720 - 1700
C=C / C=N stretchPyridine Ring1600 - 1400
C-Cl stretchAryl-Cl800 - 600
C-Br stretchAryl-Br700 - 500

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ossila.com These two orbitals are the "frontier" orbitals that play the most significant role in chemical reactions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). ossila.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and stability. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the lone pairs of the halogen atoms. The LUMO is likely to be a π* antibonding orbital concentrated over the pyridine ring and, significantly, the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Energy Value (eV)Significance
EHOMO~ -7.0 to -6.5Indicates electron-donating ability (nucleophilicity)
ELUMO~ -1.5 to -1.0Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 5.0 to 5.5Relates to chemical reactivity and stability

Prediction of Chemical Reactivity and Regioselectivity based on FMO Interactions

The distribution and energies of the frontier orbitals allow for the prediction of how this compound will interact with other reagents. nih.gov

  • Nucleophilic Attack: A nucleophile will preferentially attack the atom(s) where the LUMO has the largest coefficient. For this molecule, the LUMO is expected to be centered on the carbonyl carbon of the aldehyde group. Therefore, the aldehyde carbon is the most probable site for nucleophilic addition, a characteristic reaction of aldehydes. researchgate.netresearchgate.net
  • Electrophilic Attack: An electrophile will react at the site(s) where the HOMO is most prominent. The HOMO is likely localized on the π-system of the pyridine ring. The precise location of electrophilic attack would be influenced by the combined directing effects of the nitrogen atom and the halogen substituents.
  • Regioselectivity: The specific orientation of reaction products (regioselectivity) can be rationalized by comparing the orbital coefficients of the FMOs on different atoms. The atom with the largest orbital coefficient in the relevant frontier orbital (HOMO for electrophilic attack, LUMO for nucleophilic attack) is the most likely reaction site.
  • Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

    A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. The map uses a color scale to denote different values of electrostatic potential:

  • Red: Regions of most negative potential, which are rich in electrons and are attractive to electrophiles.
  • Blue: Regions of most positive potential, which are electron-poor and are susceptible to nucleophilic attack.
  • Green/Yellow: Regions of neutral or intermediate potential.
  • For this compound, the MEP map would reveal key features about its reactivity. A strong negative potential (red) is expected around the carbonyl oxygen atom due to its lone pairs and high electronegativity. The nitrogen atom in the pyridine ring would also exhibit a negative potential. These are the primary sites for interactions with electrophiles or hydrogen bond donors. mdpi.comresearchgate.net

    Conversely, a region of high positive potential (blue) would be located around the aldehyde hydrogen and, to a lesser extent, the hydrogen atoms attached to the pyridine ring. The area near the carbonyl carbon would also be relatively positive, confirming its susceptibility to nucleophilic attack, as predicted by FMO analysis. The MEP map thus provides a complementary and intuitive picture of the molecule's reactive sites. researchgate.net

    Compound Names Mentioned:

    Compound Name
    This compound
    Deuterium

    Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

    A comprehensive search of scientific literature and chemical databases did not yield specific studies that have performed Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing deep insights into its bonding structure, intramolecular interactions, and the stability arising from electron delocalization.

    In a hypothetical NBO analysis of this compound, carried out using methods like Density Functional Theory (DFT), researchers would typically investigate several key aspects:

    Lewis Structure and Natural Population Analysis (NPA): The analysis would begin by determining the natural Lewis structure that best represents the molecule. NPA would assign partial charges to each atom, offering a quantitative view of the electronic effects of the bromine, chlorine, and aldehyde substituents on the pyridine ring. It is expected that the electronegative nitrogen, oxygen, and halogen atoms would carry negative partial charges, while the adjacent carbon atoms would be electropositive.

    Hyperconjugative Interactions: A primary focus of the NBO analysis would be the study of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions are evaluated using second-order perturbation theory, where a higher E(2) energy value indicates a stronger interaction. For this compound, significant interactions would be expected between:

    The lone pairs of the nitrogen atom (nN) and the anti-bonding π* orbitals of the C-C bonds in the ring.

    The lone pairs of the chlorine (nCl) and bromine (nBr) atoms and the adjacent anti-bonding σ* and π* orbitals of the pyridine ring.

    The lone pairs of the aldehyde oxygen (nO) and the anti-bonding σ* orbital of the adjacent C-C bond.

    A hypothetical table of the most significant donor-acceptor interactions for this compound might look as follows. Please note, the E(2) values are illustrative placeholders, as specific experimental or calculated data is not available.

    Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions for this compound

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
    LP (1) N₅π* (C₂-C₃)Valuen → π
    LP (1) N₅π (C₄-C₆)Valuen → π
    LP (1) Br₇σ (C₃-C₄)Valuen → σ
    LP (1) Cl₈σ (C₃-C₄)Valuen → σ
    LP (2) O₉σ (C₁-C₂)Valuen → σ*

    Note: This data is hypothetical and for illustrative purposes only. NBO numbering is based on a standard molecular orientation.

    Mechanistic Insights via Computational Reaction Pathways and Transition State Analysis

    Detailed computational studies on the reaction mechanisms involving this compound are not presently available in the public domain. Such studies are crucial for understanding the reactivity of the molecule, predicting reaction outcomes, and optimizing synthetic procedures. Computational methods, particularly DFT, are employed to map potential energy surfaces, locate transition states, and calculate activation energies, thereby providing a microscopic view of a chemical reaction.

    For this compound, computational analysis could provide mechanistic insights into several important reaction types:

    Nucleophilic Addition to the Aldehyde: The aldehyde group is a primary site for nucleophilic attack. Computational studies could model the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, or amines) to the carbonyl carbon. Transition state analysis would reveal the energy barriers for these additions, helping to predict the feasibility and rate of the reaction. The electronic influence of the bromo and chloro substituents on the electrophilicity of the carbonyl carbon would be a key factor.

    Cross-Coupling Reactions: The C-Br and C-Cl bonds are potential sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational modeling could elucidate the mechanism of these reactions, including the oxidative addition of the palladium catalyst to the C-Br or C-Cl bond. Transition state analysis could predict the relative reactivity of the two halogen sites, which is often challenging to determine experimentally. It is generally expected that the C-Br bond would be more reactive towards oxidative addition than the C-Cl bond.

    Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. While these are common transformations, computational analysis can provide detailed mechanistic pathways, especially when using complex reagents. For instance, in a permanganate (B83412) oxidation, calculations can model the formation of the intermediate manganate (B1198562) ester and the subsequent steps leading to the carboxylic acid.

    A hypothetical reaction coordinate diagram for a nucleophilic addition is presented below to illustrate the type of data generated from such a study.

    Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to this compound

    SpeciesDescriptionRelative Energy (kcal/mol)
    ReactantsThis compound + Nucleophile0.0
    Transition State (TS)Structure corresponding to the highest energy point of the additionValue
    IntermediateTetrahedral intermediate formed after additionValue
    ProductFinal alcohol product (after workup)Value

    Note: This data is hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

    While specific computational research on this compound is currently lacking, the principles of NBO analysis and reaction pathway modeling provide a robust framework for future investigations into the rich and complex chemistry of this molecule.

    Applications in Complex Molecule Synthesis and Materials Science

    A Versatile Heterocyclic Building Block in Organic Synthesis

    3-Bromo-4-chloropicolinaldehyde is a valuable heterocyclic building block, a class of organic compounds with ring structures containing atoms other than carbon, which are fundamental to the synthesis of many pharmaceuticals, agrochemicals, and other specialized chemicals. sigmaaldrich.com The presence of bromo, chloro, and aldehyde functional groups on the pyridine (B92270) core allows for a wide range of chemical modifications. smolecule.com This versatility makes it a sought-after intermediate in the creation of more complex molecular architectures. nbinno.com

    Constructing Polyfunctionalized Pyridine Architectures

    The strategic placement of halogen and aldehyde groups on the pyridine ring of this compound enables the regioselective introduction of various functional groups, leading to the construction of highly decorated pyridine structures. nih.gov The aldehyde group can undergo a variety of reactions, including oxidations, reductions, and condensations, to introduce new substituents. The bromine and chlorine atoms provide handles for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This multi-faceted reactivity is crucial for the synthesis of complex molecules with specific biological or material properties. nbinno.com

    Synthesis of Fused Heterocyclic Systems

    The reactivity of this compound extends to the synthesis of fused heterocyclic systems, where the pyridine ring is fused with other ring structures. These fused systems are prevalent in many biologically active compounds and functional materials. zioc.ru For example, the aldehyde group can participate in cyclization reactions with suitably functionalized reagents to form new rings fused to the pyridine core. One such example is the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which can be formed through the reaction of a substituted pyrazole (B372694) with a biselectrophile. mdpi.com Another example involves the formation of triazolopyridines through the oxidative cyclization of hydrazones. researchgate.net

    Precursor for Ligand Synthesis in Coordination Chemistry

    In the field of coordination chemistry, this compound serves as a valuable precursor for the synthesis of ligands, which are molecules that bind to metal ions to form coordination complexes. The resulting metal complexes can exhibit a wide range of catalytic and material properties. nih.gov

    Design and Synthesis of N,N'-Bidentate Ligands from Picolinaldehydes

    Picolinaldehydes, including this compound, are key starting materials for the synthesis of N,N'-bidentate ligands. These ligands contain two nitrogen donor atoms that can coordinate to a metal center, forming a stable chelate ring. A common method for synthesizing these ligands is through the condensation reaction of a picolinaldehyde with a primary amine, forming a Schiff base, also known as an imine or azomethine. internationaljournalcorner.com These Schiff base ligands are versatile and their electronic and steric properties can be readily tuned by varying the substituents on the aldehyde and amine precursors. internationaljournalcorner.commdpi.com The synthesis of these ligands often involves a simple one-pot reaction, making them readily accessible. researchgate.net

    Table 1: Examples of N,N'-Bidentate Ligands Derived from Aldehydes

    Aldehyde PrecursorAmine PrecursorResulting Ligand TypeReference
    3,5-dichloro Salicylaldehyde4-bromo anilineSchiff Base internationaljournalcorner.com
    2-benzoyl pyridine3 or 4-bromobenzhydrazideHydrazone nanobioletters.com
    4- dimethylamino benzaldehyde2,4-diamine (Trimethoxybenzyl 3,4,5)-5 pyrimidineSchiff Base pjmhsonline.com

    Metal Complexation Studies and Diverse Ligand Binding Modes

    Ligands derived from this compound can coordinate to a variety of transition metals, forming complexes with diverse geometries and electronic properties. nanobioletters.com The binding mode of the ligand to the metal center can vary depending on the specific ligand and metal ion. For instance, Schiff base ligands can act as bidentate, tridentate, or even tetradentate donors, leading to different coordination environments around the metal. nanobioletters.compjmhsonline.com The study of these metal complexes is crucial for understanding their potential applications in areas such as catalysis and materials science. nih.gov

    Contributions to Advanced Materials Research and Functional Molecules

    The unique chemical properties of this compound make it a valuable component in the development of advanced materials and functional molecules. Its incorporation into larger molecular frameworks can impart specific electronic, optical, or biological properties. For instance, its derivatives are being explored for their potential use in the development of novel pharmaceuticals and other advanced materials. nbinno.com The ability to introduce multiple functional groups allows for the fine-tuning of the properties of the resulting materials, opening up possibilities for a wide range of applications.

    Precursors for Optoelectronic Materials and Fluorescent Probes

    The unique electronic properties of the pyridine ring, combined with the reactivity of the aldehyde group and the influence of halogen substituents, position this compound as a potential building block for functional organic materials. While specific research detailing the use of this compound in optoelectronic materials is not extensively documented in publicly available literature, its structural motifs are found in compounds used for such applications. For instance, carbazole (B46965) derivatives, which are different in structure but also feature aromatic and functionalized components, are utilized in Organic Light-Emitting Diodes (OLEDs). guanmat.com

    The application of aldehydes in the synthesis of fluorescent probes, however, is a well-established field. mdpi.com Fluorescent probes are molecules that can absorb and emit light, with their fluorescence properties often changing in response to their environment or upon binding to a specific target. This makes them invaluable tools for imaging and sensing in biological and chemical systems.

    A common strategy for creating fluorescent probes involves the reaction of an aldehyde with an amino-functionalized fluorophore to form an imine. mdpi.com This reaction can lead to a "turn-on" fluorescence response, where the probe is non-fluorescent or weakly fluorescent until it reacts with the target aldehyde. The aldehyde group of this compound makes it a suitable candidate for this type of synthesis. The bromo and chloro substituents on the pyridine ring could further modulate the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield.

    For example, amino derivatives of fluorophores like boron dipyrromethene (BODIPY) and rosamine are known to be nearly non-fluorescent but exhibit a significant increase in fluorescence upon forming an imine with an aldehyde. mdpi.com While specific studies employing this compound for this purpose are not prominent, the general principle allows for its potential use in creating novel fluorescent probes for various applications, including the detection of biological aldehydes or for labeling biomolecules. The synthesis generally involves the condensation of the aldehyde with an amine-containing fluorophore, a reaction for which this compound is a suitable substrate. mdpi.comnsf.gov

    Applications in Catalysis and Polymerization Processes

    The structure of this compound makes it a valuable precursor for the synthesis of complex ligands used in catalysis. The pyridine-aldehyde framework is a key component of tripodal ligands like tris(2-pyridylmethyl)amine (B178826) (TPA), which are known to coordinate with various metal ions to form catalysts for a range of chemical transformations. unipd.itwikipedia.org

    Research has demonstrated the synthesis of substituted TPA ligands for applications in reductive catalysis. unipd.it In one such study, a bromo-substituted TPA ligand was synthesized using an aldehyde bearing a bromine atom at the 4-position of the pyridine ring. unipd.it The synthesis involves a reductive amination reaction between the substituted picolinaldehyde and an amine. The presence of halogen substituents on the pyridine rings of the TPA ligand can significantly influence the electronic properties and, consequently, the catalytic activity of the resulting metal complex. These substituents can affect the ligand's donor properties and the redox potential of the metal center, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

    The general synthetic strategy involves the reaction of a substituted picolinaldehyde, such as this compound, with a primary or secondary amine in the presence of a reducing agent. unipd.it This modular approach allows for the creation of a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in specific catalytic processes. Coordination compounds involving such ligands are extensively used in areas like bioinorganic chemistry to model the active sites of enzymes and in the development of catalysts for reactions such as atom transfer radical polymerization (ATRP). wikipedia.orgresearchgate.net

    While the direct application of this compound in polymerization processes is not widely reported, its role as a building block for catalytic ligands used in polymerization, such as ATRP, highlights its indirect importance in this field. wikipedia.org The development of new catalysts is crucial for advancing polymerization techniques, and substituted picolinaldehydes are key starting materials for the ligands that enable these advancements.

    Q & A

    Q. What are the ethical and procedural standards for reporting unexpected results in this compound studies?

    • Methodology : Follow qualitative research frameworks to document anomalies (e.g., unanticipated byproducts). Use peer review checklists to ensure transparency in data interpretation and hypothesis refinement .

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